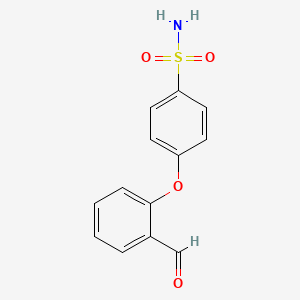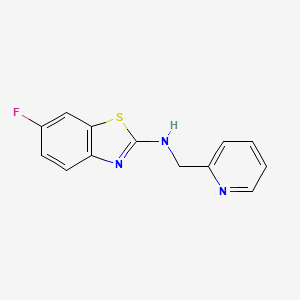
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H18BF3O2 . It is also known as 4-(Trifluoromethyl)benzylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized in a two-step process, and the structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a benzyl group, which also contains a trifluoromethyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.14 g/mol . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Benzyloxycyanophenylboronic Esters: This research focused on synthesizing various benzyloxycyanoboronic esters, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its versatility in organic synthesis (El Bialy, Abd El Kader, & Boykin, 2011).
- Development of Boron-Containing Polyenes: The synthesis of novel dioxaborolane derivatives was explored for potential applications in creating new materials for Liquid Crystal Display (LCD) technology and for treating neurodegenerative diseases (Das et al., 2015).
Catalytic and Material Applications
- Alkoxide-Catalyzed Reduction of Ketones: The compound was used as a catalyst in the reduction of ketones, demonstrating its potential in facilitating high-yield chemical transformations (Query et al., 2011).
- Synthesis of Silicon-Based Drugs: Utilizing this compound as a building block, researchers have developed methods for synthesizing biologically active silicon-based drugs, showing its significance in pharmaceutical research (Büttner et al., 2007).
Analytical and Structural Studies
- Crystal Structure and DFT Study: The compound was studied using X-ray diffraction and density functional theory (DFT) to understand its molecular structure, aiding in the design of new functional materials (Huang et al., 2021).
Pharmaceutical Research Implications
- Synthesis of Lipogenic Inhibitors: A series of derivatives were synthesized for their potential as lipogenesis inhibitors, which could lead to novel lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) . The recommended precautionary statements are P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Wirkmechanismus
Target of Action
It is known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
The compound interacts with its targets through a two-step substitution reaction .
Biochemical Pathways
The compound is involved in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental biochemical pathways, and the compound’s involvement can have downstream effects on a variety of biological processes.
Result of Action
It is known that compounds of this type have good biological activity and pharmacological effects .
Biochemische Analyse
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which facilitates the catalytic cycle of the coupling reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s boron atom forms reversible covalent bonds with hydroxyl groups of serine or threonine residues in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzymatic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote beneficial cellular responses. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical response without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acid derivatives. It interacts with enzymes such as oxidases and reductases, which facilitate its conversion to other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVNJIGKHWRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662332 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475250-46-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



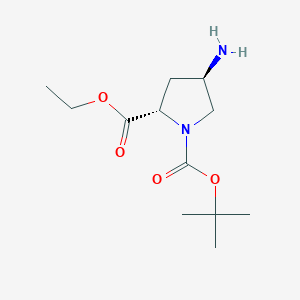


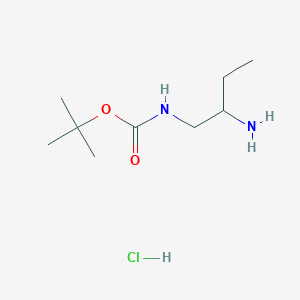
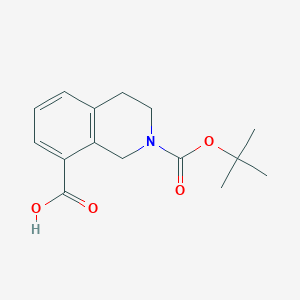

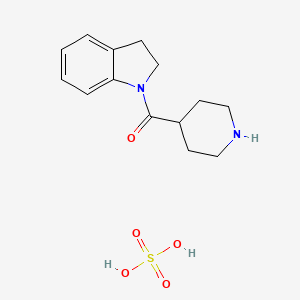
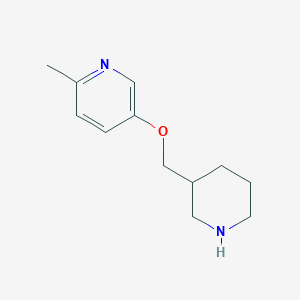


![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)
